[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol
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Overview
Description
[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a hydroxymethyl group. It has gained interest in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with difluoroethyl reagents under controlled conditions. One common method includes the use of difluoroethyl bromide as a starting material, which reacts with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluoroethyl group can be reduced to form ethyl derivatives.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include ethyl derivatives.
- Substitution products depend on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of difluoroethyl groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
- (S)-(1-(2,2-Difluoroethyl)pyrrolidin-2-yl)methanol
- (2R)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol
- (1-(2,2-Difluoroethyl)pyrrolidin-2-yl)methanol
Comparison: Compared to other similar compounds, [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol is unique due to its specific stereochemistry and the presence of both difluoroethyl and hydroxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMHXIIQNHRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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